methyl 4-[3-(2-cyanoacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate
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Overview
Description
Methyl 4-[3-(2-cyanoacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate is a synthetic organic compound with the molecular formula C17H16N2O3 It is characterized by the presence of a cyanoacetyl group attached to a pyrrole ring, which is further connected to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[3-(2-cyanoacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide compounds . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, solvent-free reactions and the use of catalysts can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[3-(2-cyanoacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, with typical conditions including room temperature to elevated temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation can yield oxo derivatives, reduction can produce amine derivatives, and substitution can result in various substituted products.
Scientific Research Applications
Methyl 4-[3-(2-cyanoacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 4-[3-(2-cyanoacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate involves its interaction with specific molecular targets and pathways. The cyanoacetyl group can act as a reactive site for further chemical modifications, allowing the compound to interact with enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Methyl 4-[3-(2-cyanoacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate can be compared with other cyanoacetamide derivatives, such as:
Methyl 4-(cyanoacetyl)benzoate: Similar in structure but lacks the pyrrole ring, making it less versatile in heterocyclic synthesis.
N-aryl cyanoacetamides: These compounds have different aryl groups attached to the cyanoacetamide moiety, leading to variations in their chemical reactivity and biological activities.
The uniqueness of this compound lies in its combination of the cyanoacetyl group with a pyrrole ring and a benzoate ester, providing a versatile scaffold for further chemical modifications and applications.
Properties
IUPAC Name |
methyl 4-[3-(2-cyanoacetyl)-2,5-dimethylpyrrol-1-yl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-11-10-15(16(20)8-9-18)12(2)19(11)14-6-4-13(5-7-14)17(21)22-3/h4-7,10H,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMCXOWMMRMABV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)OC)C)C(=O)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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